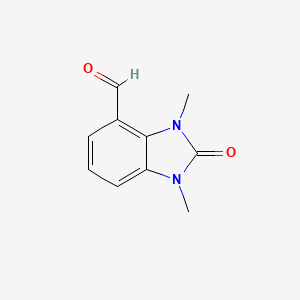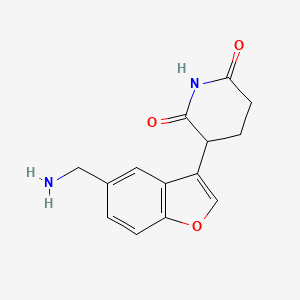
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as a carbaldehyde and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole with formylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of catalysts like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid.
Reduction: 1,3-dimethyl-2-hydroxy-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer activity, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-methanol
- 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-nitro
Uniqueness
1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
1,3-dimethyl-2-oxobenzimidazole-4-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-11-8-5-3-4-7(6-13)9(8)12(2)10(11)14/h3-6H,1-2H3 |
Clé InChI |
OXLOFSOJDORIKR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2N(C1=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B13454324.png)


![6-(3-{[1-(4-hydroxyphenyl)ethylidene]amino}-2-[(2-methoxyethyl)imino]-2,3-dihydro-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13454333.png)


![2-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B13454340.png)
![tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13454341.png)
![3-(8-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-g]quinolin-7-yl)piperidine-2,6-dione](/img/structure/B13454353.png)

